molecular formula C12H15N3O2 B2698375 butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1095822-84-6

butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B2698375
CAS No.: 1095822-84-6
M. Wt: 233.271
InChI Key: FMWKPWNPPRIYNF-UHFFFAOYSA-N
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Description

Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-84-6) is a high-purity chemical intermediate designed for research and development applications. This compound features the privileged pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog known for its versatile biological activities and significant role in medicinal chemistry . The core structure serves as a versatile building block for the synthesis of novel molecules, particularly as a kinase inhibitor "warhead" that mimics adenosine and can engage the hinge region of various kinases through hydrogen bonding . This makes it a critical intermediate in the discovery and development of targeted therapies for cancers and autoimmune diseases . Furthermore, this scaffold is extensively investigated for the development of novel antimicrobial agents to address the global challenge of antimicrobial resistance (AMR) . The structural versatility of the pyrrolo[2,3-d]pyrimidine core allows for site-selective modification, enabling researchers to fine-tune biological activity and physicochemical properties for specific targets . The butyl ester group at the 4-position offers a reactive handle for further synthetic elaboration, such as hydrolysis to the carboxylic acid or amide coupling, to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-3-4-5-17-12(16)10-9-6-8(2)15-11(9)14-7-13-10/h6-7H,3-5H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWKPWNPPRIYNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C2C=C(NC2=NC=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with butyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Inhibitory Activity Against Malaria

Research has highlighted the compound's potential as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines, including butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, exhibited promising inhibitory activity against PfCDPK4 and PfCDPK1. The reported IC50 values ranged from 0.210 to 0.589 μM, indicating strong potential for further development as antimalarial agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while modifying substituents to enhance biological activity.

Case Studies in Synthesis

  • Synthesis Route : A common synthetic route involves the formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions followed by esterification to introduce the butyl group.
    StepReaction TypeKey Reagents
    1CyclizationAniline derivatives
    2EsterificationButanol, acid catalyst
  • Optimization Studies : Researchers have employed various reaction conditions (temperature, solvent choice) to optimize the synthesis of this compound and its derivatives for enhanced yield and purity .

Antimalarial Drug Development

Given its inhibitory action against PfCDPKs, this compound is being investigated as a candidate for new antimalarial drugs. The ongoing research aims to refine its structure to improve efficacy and reduce potential side effects.

Cancer Treatment Research

The exploration of this compound in cancer treatment is still in preliminary stages. However, the structural similarities with other known anticancer agents warrant further investigation into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations:

Halogen substituents (e.g., 479633-70-0, 252723-17-4) introduce steric and electronic effects that could hinder target binding compared to the methyl group in the target compound .

Biological Activity: PP-13 demonstrated potent cytotoxicity in NSCLC cells, attributed to its benzylamino group, which is absent in the target compound. This suggests that the target’s activity may rely on alternative mechanisms, such as ester-mediated interactions . Sulfonyl or tosyl groups (e.g., 479633-70-0, 252723-17-4) are often used to block reactive sites during synthesis but may reduce bioavailability due to increased molecular weight .

Synthetic Utility :

  • The methyl group at position 6 in the target compound simplifies synthetic routes compared to halogenated analogs, which require harsh conditions for functionalization .

Biological Activity

Butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS Number: 1095822-84-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article discusses its chemical properties, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Purity : ≥97%
  • Physical Form : Light yellow solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antimalarial and antibacterial activities. The compound's structure allows it to engage with enzyme systems and cellular pathways effectively.

Antimalarial Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant antimalarial properties by inhibiting PfATP4, a key Na⁺-ATPase in Plasmodium falciparum. Studies have shown that structural modifications can enhance the potency and metabolic stability of these compounds, potentially leading to new therapeutic avenues for malaria treatment .

Biological Activity Data

Activity TypeEC50 (μM)Reference
Antimalarial0.064 - 0.577
Antibacterial (S. aureus)MIC 3.125 - 12.5

Case Studies

  • Antimalarial Efficacy : A study focused on optimizing pyrrolo[2,3-d]pyrimidine derivatives demonstrated that this compound analogs showed promising activity against PfATP4, with modifications leading to improved aqueous solubility and metabolic stability, which are crucial for in vivo efficacy .
  • Antibacterial Properties : Another investigation highlighted the antibacterial activity of pyrrole-based compounds against Staphylococcus aureus. The tested derivatives exhibited varying degrees of potency, with some showing MIC values comparable to established antibiotics like ciprofloxacin .

Research Findings

Recent studies have emphasized the importance of structural modifications in enhancing the biological activity of pyrrolo[2,3-d]pyrimidine derivatives. For instance:

  • The introduction of specific substituents at various positions on the pyrrolo ring can significantly alter both the potency and selectivity of these compounds against targeted pathogens.
  • Enhanced lipophilicity has been correlated with increased metabolic stability and improved pharmacokinetic profiles in animal models .

Q & A

Q. What are the recommended synthetic routes for butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate?

  • Methodology : Synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via: (i) Coupling of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form an intermediate. (ii) Cyclization with formamidine to generate the pyrimidine core. (iii) Chlorination or carboxylation for functionalization .
  • Adaptation : Replace chlorination with carboxylation using butyl chloroformate under anhydrous conditions. Monitor reaction progress via TLC and confirm purity via HPLC .

Q. How can the structure of this compound be validated post-synthesis?

  • Techniques :
  • 1H/13C NMR : Analyze chemical shifts for the butyl ester (δ ~4.2 ppm for OCH2), methyl group (δ ~2.5 ppm), and pyrrolo-pyrimidine aromatic protons (δ 7.0–8.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C13H17N3O2: theoretical m/z 255.13) .
  • X-ray crystallography : If single crystals are obtained, resolve the 3D structure to confirm regiochemistry .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor aqueous solubility; use DMSO or ethanol for in vitro assays. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended .

Advanced Research Questions

Q. How does the butyl ester moiety impact kinase inhibition compared to methyl or ethyl analogs?

  • Experimental Design :
  • Kinase Assays : Test inhibitory activity against EGFR, VEGFR2, and CDK2 using ATP-competitive assays. Compare IC50 values with methyl/ethyl analogs (e.g., methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate) .
  • Molecular Docking : Simulate binding interactions using AutoDock Vina; the butyl group may enhance hydrophobic interactions in kinase pockets .

Q. What strategies optimize bioavailability without compromising target affinity?

  • Approaches :
  • Prodrug Design : Replace the butyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to improve aqueous solubility .
  • SAR Studies : Introduce substituents at the 5- or 6-positions (e.g., halogens, aryl groups) to modulate potency and metabolic stability .

Q. How can contradictory data on pyrrolo-pyrimidine cytotoxicity be resolved?

  • Analysis Framework :
  • Dose-Response Curves : Re-evaluate cytotoxicity in multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-kinase targets contributing to toxicity .

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